molecular formula C11H9ClN2O B3032159 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine CAS No. 1184914-75-7

2-Chloro-6-(pyridin-4-ylmethoxy)pyridine

Cat. No.: B3032159
CAS No.: 1184914-75-7
M. Wt: 220.65
InChI Key: JHUKOCPJCBPZCX-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyridin-4-ylmethoxy)pyridine is an organic compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol . This compound is characterized by the presence of a chloro group and a pyridin-4-ylmethoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine typically involves the reaction of 2-chloro-6-hydroxypyridine with 4-pyridylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-6-(pyridin-4-ylmethoxy)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Chloro-6-(pyridin-4-ylmethoxy)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine involves its interaction with specific molecular targets and pathways. The chloro and pyridin-4-ylmethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Chloro-6-(pyridin-4-ylmethoxy)pyridine can be compared with other similar compounds such as:

  • 2-Chloro-6-methoxypyridine
  • 2-Chloro-4-pyridinylmethanol
  • 6-Chloro-2-pyridinylmethoxybenzene

These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the pyridin-4-ylmethoxy group in this compound makes it unique and imparts specific reactivity and applications .

Properties

IUPAC Name

2-chloro-6-(pyridin-4-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-2-1-3-11(14-10)15-8-9-4-6-13-7-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUKOCPJCBPZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654897
Record name 2-Chloro-6-[(pyridin-4-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184914-75-7
Record name 2-Chloro-6-[(pyridin-4-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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